molecular formula C10H7NO3 B1615348 5-Nitro-1-naphthol CAS No. 6304-46-7

5-Nitro-1-naphthol

Cat. No. B1615348
CAS RN: 6304-46-7
M. Wt: 189.17 g/mol
InChI Key: RIXNIZKEKXPLIT-UHFFFAOYSA-N
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Description

5-Nitro-1-naphthol is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1-naphthol consists of a naphthalene ring with a nitro group (NO2) and a hydroxyl group (OH) attached .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Nitro-1-naphthol are not detailed in the search results, it’s worth noting that 1-naphthols, which are naphthalene homologues of phenol, have been studied for their reactivity and properties . The type and position of a substituent can influence these properties .

Scientific Research Applications

1. Chemical Reactions and Specificity

5-Nitro-1-naphthol participates in various chemical reactions, including its use in the nitrosonaphthol reaction. This reaction involves 1-Nitroso-2-naphthol reacting with several compounds, including 5-hydroxyindoles, phenols, and guaiacols. It has been used in measuring tyrosine in tyrosinosis and tyrosinemia, homovanillic acid in neuroblastoma, and 5-hydroxy-3-indoleacetic acid in carcinoid tumor (Knight, Robertson, & Wu, 1983).

2. Spectrophotometric Analysis

5-Nitro-1-naphthol is used in spectrophotometric methods for analyzing certain substances. For instance, a method involving 5-Nitro-1-naphthol has been developed for the sensitive determination of trace copper (Dahl, 1972).

3. Fluorimetric Detection

In the fluorimetric detection of stannous tin, derivatives of 5-Nitro-1-naphthol have been effective. They have shown capabilities for detecting stannous tin in concentrations ranging from 10-4 to 10-5 g (Anderson, Costoulas, & Garnett, 1959).

4. Electrochemical Analysis

5-Nitro-1-naphthol shows significant promise in electrochemical studies. For instance, its adsorption at carbon fibre electrodes has been investigated, highlighting its relevance in electrochemistry (Theodoridou, Karabinas, & Jannakoudakis, 1982).

5. Composite Electrode Development

In the creation of composite supercapacitor electrodes, 5-Nitro-1-naphthol has been utilized. It's modified with carbon to exploit both the electric double layer capacitance of carbon and the redox capacity of the organic compound (Leitner, Gollas, Winter, & Besenhard, 2004).

Safety And Hazards

Safety measures for handling 5-Nitro-1-naphthol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The search for new and efficient pharmaceuticals is a constant struggle for medicinal chemists. Some functional groups, such as the nitro group, are known for having biological activity. Therefore, the nitro group in 5-Nitro-1-naphthol could potentially be explored for its biological activity in future research .

properties

IUPAC Name

5-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNIZKEKXPLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978956
Record name 5-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1-naphthol

CAS RN

6304-46-7
Record name NSC 42958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-1-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HH Hodgson, E Leich, G Turner - Journal of the Chemical Society …, 1942 - pubs.rsc.org
… Steam-distillation removed 1-nitronaphthalene (0.2 g.) ; the residue consisted of a very small amount of 5-nitro-1-naphthol (extracted by alkali) and 5 : 5'-dinitro-l : 1'-azonaphthalene (…
Number of citations: 2 pubs.rsc.org
KC Schreiber, MCSSJ Kennedy Sr - Journal of the American …, 1956 - ACS Publications
… oxygen of the nitro group is bearing the negative charge ofthe anion can be written for the anion of both II and of 5-nitro- 1-naphthol (V). These are shown in VI and VII, respectively. On …
Number of citations: 5 pubs.acs.org
PGE Alcorn, PR Wells - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… Diazomethane in ether (0,006 mole in 12 ml) was added slowly to a solution of 5-nitro-1-naphthol (0.4 g, 0.002 mole) in ether (15 ml) and methanol (20 ml) at 0" and the solution left to …
Number of citations: 13 www.publish.csiro.au
ABJ Naughton, ND Jespersen - Analytica chimica acta, 1991 - Elsevier
Mutagenic and gas chromatographic analyses of three motor oil samples reacted with nitrogen dioxide indicated the presence of many mutagenic nitroaromatic compounds, none of …
Number of citations: 6 www.sciencedirect.com
石井永, 原田八惠子, 朝賀俊文, 村上泰興… - YAKUGAKU …, 1976 - jstage.jst.go.jp
… 分解して5-nitro-1-naphthol(18),mp168-169(文献"値mp165)(収率50.2%)を合成した. 最後に1-ナフトールの5位が融合環の一部を形成している化合物の Fremy塩酸化も興味深い.この目的に合 …
Number of citations: 2 www.jstage.jst.go.jp
F Kaufler, E Bräuer - Berichte der deutschen chemischen …, 1907 - Wiley Online Library
… Das 5-Nitro-1-Naphthol steht also mit Bezug auf die Kupplung etwa in der Mitte zwischen dem 1-Naphthol und der 1-Naphthol-5-Sulfosaure. …

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